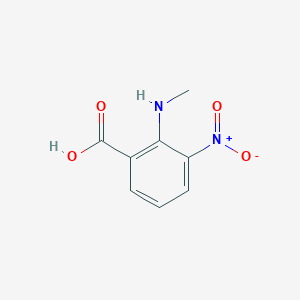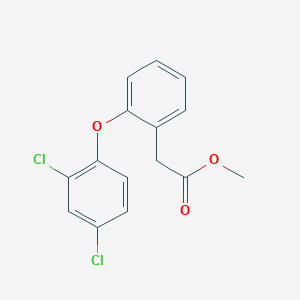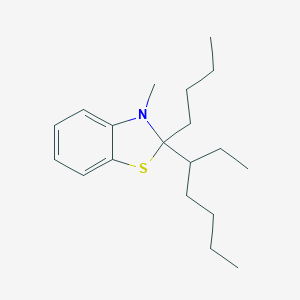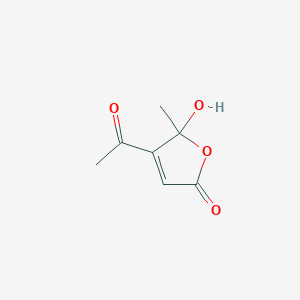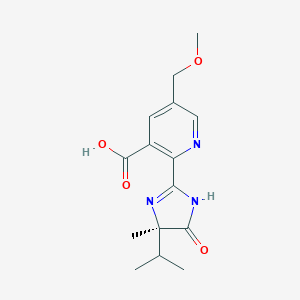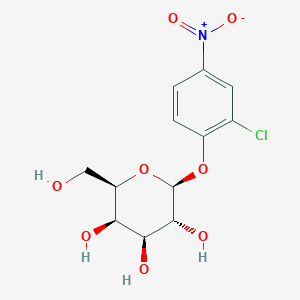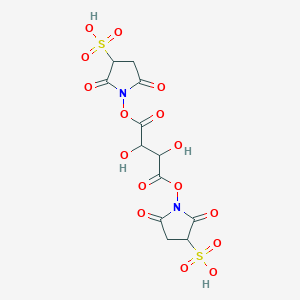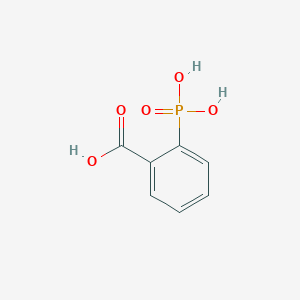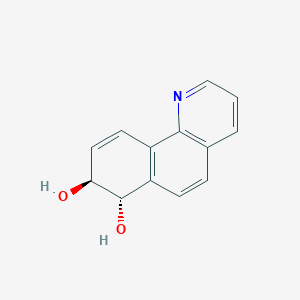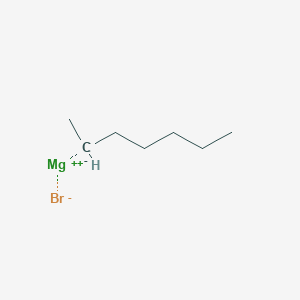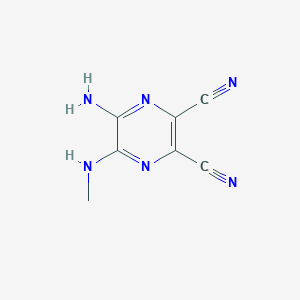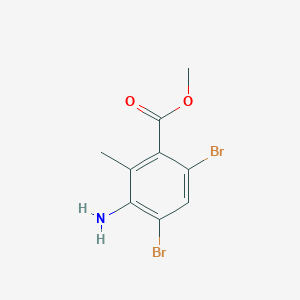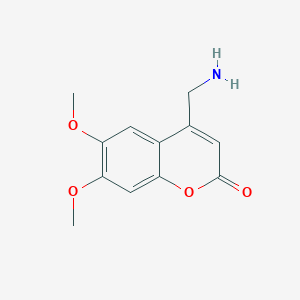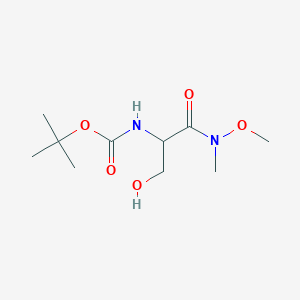![molecular formula C15H24O5 B052403 (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb CAS No. 118375-00-1](/img/structure/B52403.png)
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as HHP or Spiro[2.2']pentalene-4'-carb, and it is a bicyclic compound that contains a spirocyclic ring system.
Mechanism Of Action
The mechanism of action of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is not fully understood. However, it is believed that the spirocyclic ring system of the compound plays a crucial role in its electronic properties. The presence of the spirocyclic ring system results in a highly twisted molecular structure, which helps to reduce the reorganization energy and facilitate charge transport.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb'. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a potential candidate for use in biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices and other related applications. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research on (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb'. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its electronic properties.
2. Exploration of the potential biomedical applications of the compound, including its use in drug delivery systems.
3. Investigation of the use of the compound in organic electronic devices, such as organic field-effect transistors and organic solar cells.
4. Development of more efficient and cost-effective synthesis methods for the compound to facilitate its widespread use in research.
Conclusion:
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' is a promising compound that has potential applications in various scientific research fields. Its excellent charge transport properties make it a potential candidate for use in electronic devices, while its low cytotoxicity makes it a potential candidate for use in biomedical applications. Further research is needed to fully understand the mechanism of action of the compound and explore its potential applications in various fields.
Synthesis Methods
The synthesis of (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' can be achieved through various methods. One of the most common methods involves the reaction of 4,5-dimethyl-1,3-dioxolan-2-one with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of the spirocyclic ring system.
Scientific Research Applications
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb' has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors and organic solar cells.
properties
CAS RN |
118375-00-1 |
|---|---|
Product Name |
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb |
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl (1'R,2'R,3'aR,6'aS)-2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate |
InChI |
InChI=1S/C15H24O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-12,16H,4-8H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
InChI Key |
HWPXRWQACGTDLL-WRWGMCAJSA-N |
Isomeric SMILES |
CC1(COC2(C[C@H]3C[C@H]([C@@H]([C@H]3C2)C(=O)OC)O)OC1)C |
SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
Canonical SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
synonyms |
[3’aS-(3’aα,4’α,5’β,6’aα)]-Hexahydro-5’-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



